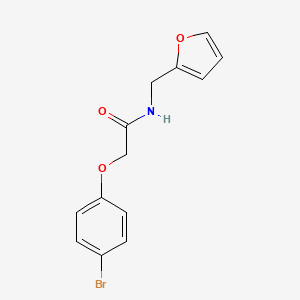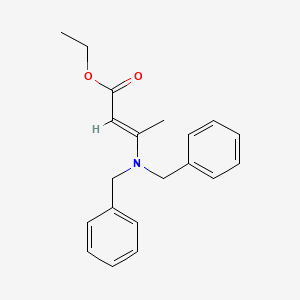![molecular formula C21H15Br2NO4 B11687129 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11687129.png)
2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dibromophenoxy group and a methoxydibenzo[b,d]furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the bromination of phenol derivatives to introduce bromine atoms at specific positions. This is followed by the formation of the dibenzofuran moiety through cyclization reactions. The final step involves the acylation of the dibenzofuran intermediate with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenyl)-2-oxoethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate
- 3-(4-bromophenyl)-2-{[3-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxopropyl]sulfanyl}-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide stands out due to its specific substitution pattern and the presence of both dibromophenoxy and methoxydibenzo[b,d]furan groups
Propiedades
Fórmula molecular |
C21H15Br2NO4 |
|---|---|
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H15Br2NO4/c1-26-20-9-14-13-4-2-3-5-17(13)28-19(14)10-16(20)24-21(25)11-27-18-7-6-12(22)8-15(18)23/h2-10H,11H2,1H3,(H,24,25) |
Clave InChI |
XGWVUZZUMGIHCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 2-{6-methoxy-2,2-dimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11687050.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687052.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687066.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687074.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11687079.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11687082.png)
![2-(3,4-dimethylphenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11687085.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11687086.png)
![2-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11687094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11687108.png)

![2-[2-(2-Bromo-4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11687126.png)
